molecular formula C7H14O6 B080863 methyl beta-D-fructofuranoside CAS No. 13403-14-0

methyl beta-D-fructofuranoside

Cat. No. B080863
CAS RN: 13403-14-0
M. Wt: 194.18 g/mol
InChI Key: JPHVNZOOBXUCDJ-MVIOUDGNSA-N
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Description

Synthesis Analysis

The synthesis of methyl β-D-fructofuranoside involves the methylation of D-fructose and subsequent isolation of the furanoside form. Various derivatives have been synthesized to study their properties and reactions. For instance, derivatives modified at C1 or C6, or both, have been prepared, exploring different functional group substitutions (Guthrie, Jenkins, & Yamasaki, 1982). Additionally, enzymatic synthesis has been studied using beta-fructofuranosidase, showing the potential for selective synthesis approaches (Rodríguez, Gómez, González, Bárzana, & López-Munguía, 1996).

Molecular Structure Analysis

The molecular structure of methyl β-D-fructofuranoside has been extensively analyzed using techniques like NMR spectroscopy. These studies provide insight into the compound's conformation and the effects of different substitutions on its structure. The specific rotation and chiroptical properties in solution have been attributed to the formation of hydrogen bonds, which influence the compound's optical activity and possibly its sweetness (Shallenberger, Braverman, & Guild, 1980).

Chemical Reactions and Properties

Methyl β-D-fructofuranoside undergoes various chemical reactions, including glycosylation to form different derivatives. The synthesis of β-d-fructofuranosides using a hydrogen-bond-mediated aglycone delivery method highlights the compound's versatility in forming glycosidic linkages (Wang, Mo, Cui, Ding, Zhang, & Li, 2020). Additionally, the preparation of 6-substituted derivatives demonstrates regioselective reactions that are crucial for functionalizing the molecule for various applications (Norton & Vonitzstein, 1996).

Scientific Research Applications

  • Synthesis and Conversion into Carboxylates : Methyl alpha-D-fructofuranoside, a related compound, has been synthesized and used as a starting material for the synthesis of various carboxylates. This involves glycolic oxidation and selective oxidation of the primary alcohol function at the C-6 position, demonstrating its versatility in chemical transformations (Johnson et al., 1994).

  • Derivative Modification : Research has been conducted on creating a variety of derivatives of methyl alpha- and beta-D-fructofuranosides. These modifications include replacing hydroxyl groups with various functions like azido, amino, chloro, bromo, hydrogen, and thiol acetate, indicating the compound's potential for diverse chemical applications (Guthrie et al., 1982).

  • Enzymatic Studies : Methyl beta-D-fructofuranoside has been used to study enzymatic reactions, such as its use as a substrate for mould-enzyme preparations. This research provides insights into enzymatic processes like hydrolysis and transfructosylation, important for understanding biological and chemical processes (Lucas et al., 1957).

  • Chemical Syntheses of Structures : The compound has been employed in the chemical synthesis of inulin and levan structures, showcasing its role in synthesizing complex carbohydrates. This is significant for the development of biologically relevant molecules (Oscarson & Sehgelmeble, 2002).

  • Epoxidation Studies : Methyl beta-D-fructofuranoside has been used in studies involving epoxidations with triphenylphosphine and diethyl azodicarboxylate, illustrating its utility in organic synthesis and reactions (Guthrie et al., 1981).

  • Structural Analysis : Studies on the specific rotation of beta-D-fructofuranose and its derivatives, like methyl beta-D-fructofuranoside, contribute to understanding the structural properties of these sugars, which is crucial for applications in food chemistry and biochemistry (Shallenberger et al., 1980).

  • Enzymatic Formation Study : Research has been conducted on the enzymatic formation of methyl and ethyl beta-D-fructofuranosides in extracts of Japanese persimmon fruits, highlighting the compound's relevance in food science and technology (Hirai et al., 1986).

  • Preparation of Anhydro-Thiohexofuranosides : The compound has been used in the preparation of anhydro-thiohexofuranosides, demonstrating its role in the development of novel sugar derivatives with potential applications in various fields (Polchow & Voss, 2005).

  • Acylation Studies : Methyl-beta-D-fructofuranoside has been studied for its acylation in supercritical carbon dioxide, an innovative approach that could have implications in green chemistry and industrial applications (Heo et al., 2000).

Future Directions

Research on methyl beta-D-fructofuranoside and similar compounds is ongoing, with a focus on their potential applications in the production of renewable plastic polymer precursors and other chemicals . The solubility and pharmacokinetic and antioxidant activity of some of these new beta-D-fructofuranosides are being compared with their glucoside analogs to highlight the differences between these molecules for technological applications .

properties

IUPAC Name

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHVNZOOBXUCDJ-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928394
Record name Methyl hex-2-ulofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl beta-D-fructofuranoside

CAS RN

13403-14-0
Record name Methylfructoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hex-2-ulofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl β-D-fructofuranoside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL8QCC7B5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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